3-(trimethylsilyl)prop-2-ynoyl chloride

Catalog No.
S6562182
CAS No.
66224-70-2
M.F
C6H9ClOSi
M. Wt
160.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(trimethylsilyl)prop-2-ynoyl chloride

CAS Number

66224-70-2

Product Name

3-(trimethylsilyl)prop-2-ynoyl chloride

Molecular Formula

C6H9ClOSi

Molecular Weight

160.7

Synthesis of Amides

3-(Trimethylsilyl)prop-2-ynoyl chloride (TMSP-Cl) finds its primary application in organic synthesis as a reactive intermediate for the preparation of various amides. The presence of the alkyne moiety (C≡C) and the acyl chloride functional group (COCI) allows TMSP-Cl to participate in acylation reactions with amines, forming substituted amides. Research reports successful application of TMSP-Cl in the synthesis of new 3-(trimethylsilanyl)propynoic acid N-(hydroxyalkyl)amides in high yields []. These amides possess potential biological activity, but further research is required.

3-(Trimethylsilyl)prop-2-ynoyl chloride, also known as 3-trimethylsilylprop-2-ynoyl chloride, is an organosilicon compound with the molecular formula C6H9ClOSi\text{C}_6\text{H}_9\text{ClOSi} and a molecular weight of approximately 160.67 g/mol. This compound is characterized by the presence of a trimethylsilyl group and a chloro-substituted propyne moiety, making it a valuable intermediate in organic synthesis. The compound is recognized for its reactivity due to the presence of both the alkyne and acyl chloride functionalities, which can participate in various

3-(Trimethylsilyl)prop-2-ynoyl chloride exhibits several notable chemical behaviors:

  • Nucleophilic Substitution: The acyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, leading to the formation of esters and amides.
  • Alkyne Reactivity: The terminal alkyne can participate in reactions such as hydroboration, halogenation, and coupling reactions, making it useful in the synthesis of more complex organic molecules .
  • Desilylation: The trimethylsilyl group can be removed under specific conditions (e.g., using fluoride sources), allowing for further functionalization of the resulting compound .

Several synthetic approaches to obtain 3-(trimethylsilyl)prop-2-ynoyl chloride have been documented:

  • From Propyne Derivatives: The compound can be synthesized from propyne derivatives through a series of reactions involving silylation followed by chlorination.
  • Using Trimethylsilyl Chloride: A common method involves reacting trimethylsilyl chloride with propyne in the presence of a suitable catalyst to yield the desired chlorinated product .
  • Acylation Reactions: Acylation of trimethylsilylpropiolates with thionyl chloride or oxalyl chloride can also lead to the formation of this compound .

3-(Trimethylsilyl)prop-2-ynoyl chloride finds utility in various applications:

  • Synthetic Intermediates: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is used in laboratory research for developing new synthetic methodologies involving alkyne chemistry .
  • Material Science: Its unique properties may also find applications in material science, particularly in developing siloxane-based materials.

Several compounds share structural similarities with 3-(trimethylsilyl)prop-2-ynoyl chloride, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
3-(Trimethylsilyl)propioloyl chlorideC6H9ClOSiContains a silyl group and acyl chloride
3-(Trimethylsilyl)propynoic acidC6H10OSiLacks chlorine; used for different synthetic routes
3-(Trimethylsilyl)propiolamideC6H11NOSiAmide derivative; potential biological activity
3-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chlorideC13H13ClO2SiBenzoylated derivative; enhanced reactivity

The uniqueness of 3-(trimethylsilyl)prop-2-ynoyl chloride lies in its combination of an alkyne functionality with an acyl chloride group, providing versatile reactivity that can be exploited in synthetic applications not readily available with other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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